molecular formula C10H13FO B13581213 4-(4-Fluorophenyl)butan-2-ol

4-(4-Fluorophenyl)butan-2-ol

Cat. No.: B13581213
M. Wt: 168.21 g/mol
InChI Key: HBISZHZIVHQJGR-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is a secondary alcohol with a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(4-Fluorophenyl)butan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(4-Fluorophenyl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction conditions are optimized to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. These properties contribute to its potential therapeutic effects, such as modulation of neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)butan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for drug development and other applications .

Properties

IUPAC Name

4-(4-fluorophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBISZHZIVHQJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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